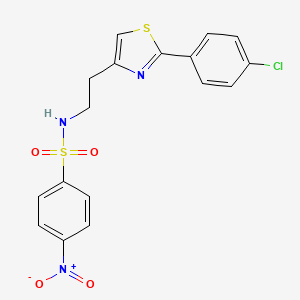

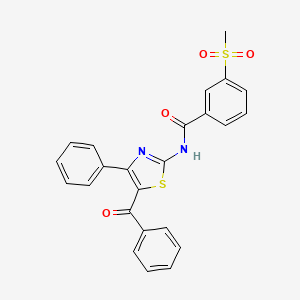

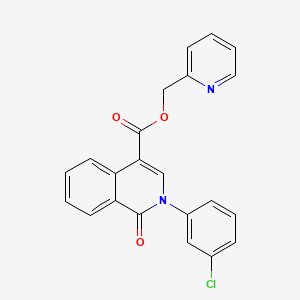

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide, also known as CN2097, is a chemical compound that has gained attention in the scientific community due to its potential applications in treating various diseases.

Applications De Recherche Scientifique

DNA Binding and Anticancer Activity

N-sulfonamide derivatives, including structures related to N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide, have been studied for their DNA binding properties and anticancer activity. For example, copper(II)-sulfonamide complexes have shown significant interactions with DNA and demonstrated antiproliferative activity in human tumor cells, including colon adenocarcinoma and leukemia cells, mainly inducing cell death through apoptosis (González-Álvarez et al., 2013).

Reagents for Acylation of Amines

N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents. They demonstrate high efficiency and selectivity for the acylation of primary amines, even in the presence of secondary amines. This makes them valuable in chemical synthesis, especially due to their high stability and ease of preparation (Ebrahimi et al., 2015).

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their antimicrobial and antiproliferative properties. These compounds have demonstrated significant activity against various human cell lines, including lung and liver carcinoma cells (Abd El-Gilil, 2019).

Carbonic Anhydrase Inhibitors

Primary sulfonamide functionalities, as found in related compounds, play a crucial role in enabling the construction of polycyclic structures and act as enzyme prosthetic groups. These properties have been harnessed to produce strong inhibitors of human carbonic anhydrases, relevant in therapeutic contexts (Sapegin et al., 2018).

Propriétés

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c18-13-3-1-12(2-4-13)17-20-14(11-26-17)9-10-19-27(24,25)16-7-5-15(6-8-16)21(22)23/h1-8,11,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOJUNYZTFXBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B2860309.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2860315.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2860321.png)

![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)